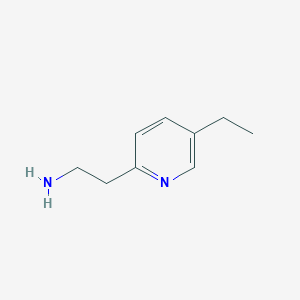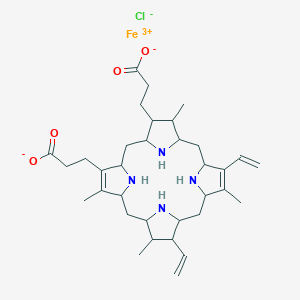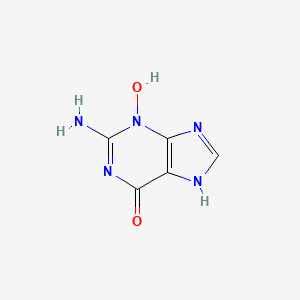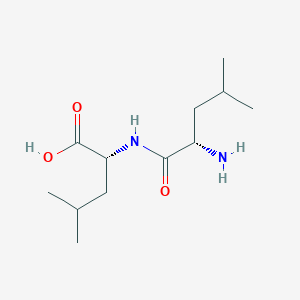
2-(5-エチルピリジン-2-イル)エタンアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(5-Ethylpyridin-2-YL)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an ethyl group attached to the pyridine ring at the 5-position and an ethanamine group at the 2-position
科学的研究の応用
2-(5-Ethylpyridin-2-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
While the specific mechanism of action of “2-(5-Ethylpyridin-2-YL)ethanamine” is not mentioned in the search results, related compounds such as 2-(5-ethylpyridin-2-yl)benzimidazole have been found to exhibit anti-inflammatory activity by inhibiting the emigration of leucocytes and the exudation of protein into the site of injury .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
将来の方向性
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles , suggesting potential applications in the development of new drugs. An improved and scalable process for its synthesis has been developed, which could facilitate its use in large-scale industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 5-ethyl-2-pyridineethanol.
Conversion to Ethanamine: The ethanol group is converted to an ethanamine group through a series of reactions. One common method involves the use of reagents such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in dry tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for 2-(5-Ethylpyridin-2-YL)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(5-Ethylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives .
類似化合物との比較
Similar Compounds
2-(5-Methylpyridin-2-YL)ethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(5-Propylpyridin-2-YL)ethanamine: Similar structure but with a propyl group instead of an ethyl group.
2-(5-Isopropylpyridin-2-YL)ethanamine: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-(5-Ethylpyridin-2-YL)ethanamine is unique due to the specific positioning of the ethyl group and ethanamine group on the pyridine ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
特性
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVSZXZNPMDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trisodium;4-amino-5-oxido-7-sulfo-6-[(2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1144275.png)


![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)

![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)



